

An In-depth Technical Guide on the Physical State and Appearance of Nitroacetonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **nitroacetonitrile** (CAS No. 13218-13-8), with a focus on its physical state and appearance. Due to the compound's inherent instability, this guide also discusses its handling as well as the properties of its more stable synthetic equivalents.

Nitroacetonitrile (C₂H₂N₂O₂), also known as 2-**nitroacetonitrile**, is the simplest α-nitronitrile. [1][2] It possesses a highly activated methylene group due to the strong electron-withdrawing nature of both the nitrile and nitro functionalities.[1][2] This reactivity makes it a valuable precursor in the synthesis of various polyfunctionalized compounds and heterocyclic frameworks.[3][4] However, the practical application of free **nitroacetonitrile** is significantly hampered by its explosive nature and thermodynamic instability.[4][5][6]

Physical State and Appearance

Direct and detailed descriptions of the physical appearance of isolated, pure **nitroacetonitrile** are scarce in the scientific literature, a consequence of its hazardous and unstable nature.[7][8] It is often generated and used in situ or handled as more stable salt derivatives.[1] Reports from the National Institutes of Health Chemical Genomics Center have highlighted the volatile and explosive nature of **nitroacetonitrile**, underscoring the risks associated with its handling. [7][8]



Based on its molecular weight and the available physical data, it is inferred to be a volatile compound at room temperature. Chemical supplier data indicates a boiling point of 69-70 °C at a reduced pressure of 13 Torr, and a calculated boiling point of 224.4 °C at atmospheric pressure.[9][10][11] The lack of a specified melting point suggests it may be a liquid or a low-melting solid at or near room temperature, though this is not definitively stated.[11] Information regarding its appearance is not consistently provided, but it is a highly reactive and toxic chemical.[11]

Quantitative Physical and Chemical Properties

The table below summarizes the available quantitative data for **nitroacetonitrile**. It is important to note that some of these values are predicted due to the challenges in experimentally measuring them for the pure, unstable compound.

Property	Value	Source(s)
Molecular Formula	C2H2N2O2	[3][11]
Molecular Weight	86.05 g/mol	[3][11]
Density (Predicted)	1.270 g/cm ³	[9][10][11]
Boiling Point	69-70 °C (at 13 Torr)	[9][10]
Boiling Point (Predicted)	224.4 °C (at 760 mmHg)	[11]
Flash Point (Predicted)	89.5 °C	[11]
pKa (Predicted)	4.62 ± 0.29	[10][11]
Melting Point	N/A	[11]
Solubility	N/A for free nitroacetonitrile. Alkali metal salts have low solubility in organic solvents.	[4][5][6]

Handling and Stable Equivalents

Due to its explosive properties, free **nitroacetonitrile** requires careful handling, with reactions often kept below 50 °C.[6] To circumvent the hazards associated with the free form, more stable synthetic equivalents are frequently used. These include:



- Alkali Metal Salts: The potassium salt of nitroacetonitrile is thermally stable but has the drawback of being poorly soluble in organic solvents.[4][5][6]
- Dianionic Cyano-aci-nitroacetates: Organic cation salts of dianionic cyano-aci-nitroacetate, such as the dipyrrolidinium salt, are both thermally stable and soluble in common organic solvents, making them safer and more practical synthetic equivalents.[4][5][6]

Experimental Protocols

Given the hazards of isolating **nitroacetonitrile**, detailed protocols for the characterization of its physical properties are not readily available. Instead, this section provides a representative synthetic protocol for its preparation, which highlights the necessary precautions for handling this energetic material.

Synthesis of Nitroacetonitrile via Dehydration of 2-Nitroacetaldehyde Oxime

This protocol is based on a literature procedure and should only be performed by experienced chemists in a well-ventilated fume hood with appropriate personal protective equipment and a blast shield.

Materials:

- 2-Nitroacetaldehyde oxime
- Thionyl chloride (SOCl₂)
- Anhydrous diethyl ether
- Ice-water bath
- Standard laboratory glassware for inert atmosphere reactions

Procedure:

 A solution of 2-nitroacetaldehyde oxime in anhydrous diethyl ether is prepared in a roundbottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).



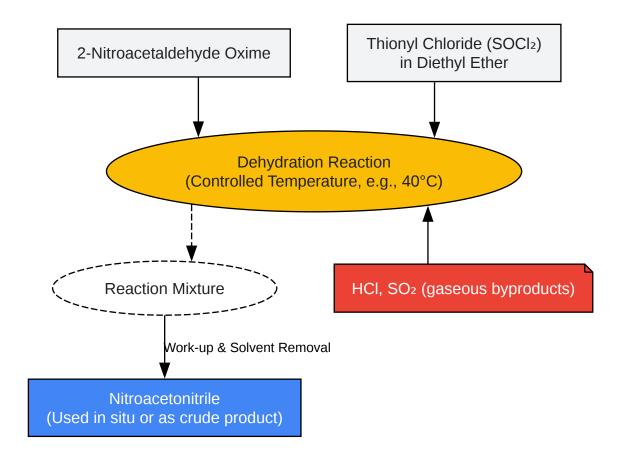
- The flask is cooled in an ice-water bath.
- Thionyl chloride is added dropwise to the cooled solution via the dropping funnel. The reaction is exothermic, and the temperature should be carefully monitored and maintained.
- After the addition is complete, the reaction mixture is stirred at a controlled temperature (e.g., 40 °C) for a specified time as reported in the literature (typically until the evolution of HCl gas ceases).[7]
- Upon completion, the reaction mixture is carefully worked up. This may involve quenching with ice-water and extraction of the product into an organic solvent.
- The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield crude **nitroacetonitrile**.

Note: Due to the volatile and explosive nature of the product, purification by distillation should be avoided. The crude product is often used immediately in subsequent reactions.[7][8]

Visualizations

The following diagram illustrates the synthetic pathway for preparing **nitroacetonitrile**, a key experimental workflow.





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Synthesis of **Nitroacetonitrile** from its Oxime Precursor.

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